3-Iodopyridine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

One common method for the synthesis of 3-iodopyridine-4-carbonitrile involves the reaction of 4-chloro-3-nitropyridine with sodium iodide in the presence of a polar solvent such as DMF or DMA . Another method involves a consecutive four-component reaction starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides .Molecular Structure Analysis

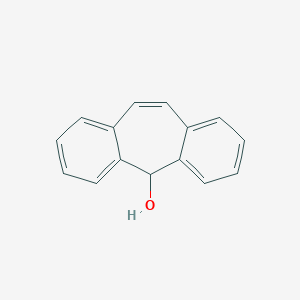

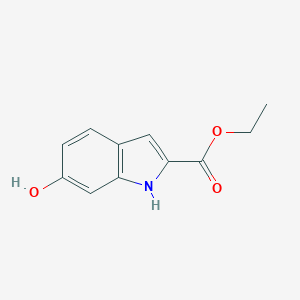

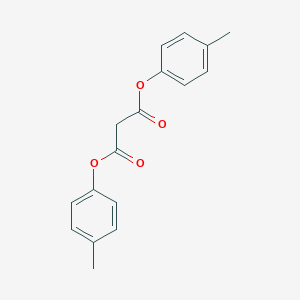

The molecular formula of 3-Iodopyridine-4-carbonitrile is C6H3IN2 . The InChI Key is KMFIQUYSWTUCGD-UHFFFAOYSA-N . The SMILES representation is IC1=C(C=CN=C1)C#N .Chemical Reactions Analysis

3-Iodopyridine-4-carbonitrile is a moderately powerful electrophile, which makes it suitable for various chemical reactions. It can be used in the production of other compounds through reactions such as condensation, hydrolysis, and extraction .Physical And Chemical Properties Analysis

The molecular weight of 3-Iodopyridine-4-carbonitrile is 230.01 g/mol . It has a melting point of 119-122°C and a predicted boiling point of 303.1±27.0 °C . The predicted density is 2.04±0.1 g/cm3 .Scientific Research Applications

Synthesis of Imidazopyridine Derivatives

3-Iodopyridine-4-carbonitrile: serves as a key precursor in the synthesis of imidazopyridine derivatives. These compounds are structurally similar to purines and have shown significant therapeutic potential. They are synthesized through various catalytic methods, including the use of Ytterbium triflate catalysis .

Development of GABA A Receptor Modulators

The compound’s utility extends to the development of GABA A receptor modulators. These modulators are crucial for treating conditions related to the central nervous system, such as anxiety and insomnia, due to their sedative effects .

Creation of Proton Pump Inhibitors

Researchers have utilized 3-Iodopyridine-4-carbonitrile in the creation of proton pump inhibitors (PPIs). PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production, making them effective in treating acid-related diseases .

Aromatase Inhibitors for Cancer Treatment

This compound is also instrumental in the synthesis of aromatase inhibitors. These inhibitors are an essential class of drugs used in the treatment of breast cancer by reducing estrogen levels in the body .

Anti-Inflammatory Drug Development

The anti-inflammatory properties of imidazopyridine derivatives, synthesized using 3-Iodopyridine-4-carbonitrile , have led to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs are used to reduce inflammation and alleviate pain .

Carbohydrate Metabolism Enzyme Inhibitors

Finally, 3-Iodopyridine-4-carbonitrile is used in the research and development of inhibitors that target enzymes involved in carbohydrate metabolism. This application is particularly relevant in the management of diabetes and other metabolic disorders .

Each of these applications demonstrates the versatility and importance of 3-Iodopyridine-4-carbonitrile in scientific research, contributing to advancements in medicinal chemistry and therapeutic drug development. The compound’s ability to influence various cellular pathways underscores its potential in addressing a wide range of disease conditions. <|\end|> OP: ### Comprehensive Analysis of 3-Iodopyridine-4-carbonitrile Applications

Synthesis of Imidazopyridine Derivatives

This compound is a crucial starting material for synthesizing imidazopyridine derivatives. These derivatives are structurally akin to purines and have been investigated for their therapeutic significance. They are known to play a pivotal role in numerous disease conditions and have been used as GABA A receptor positive allosteric modulators, which revealed their medicinal potential .

GABA A Receptor Modulators

3-Iodopyridine-4-carbonitrile is used in the development of GABA A receptor modulators. These modulators are essential for treating conditions related to the central nervous system, such as anxiety and insomnia, due to their sedative effects .

Proton Pump Inhibitors

The compound has been utilized in the creation of proton pump inhibitors (PPIs). PPIs are a class of drugs that significantly reduce gastric acid production over a prolonged period, making them effective for treating acid-related diseases .

Aromatase Inhibitors for Cancer Therapy

It also plays a role in synthesizing aromatase inhibitors, which are crucial in treating breast cancer by reducing estrogen levels in the body .

Anti-Inflammatory Drug Development

The anti-inflammatory properties of imidazopyridine derivatives, synthesized using 3-Iodopyridine-4-carbonitrile, have led to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs help reduce inflammation and alleviate pain .

Carbohydrate Metabolism Enzyme Inhibitors

Lastly, this compound is used in researching and developing inhibitors targeting enzymes involved in carbohydrate metabolism. This is particularly relevant for managing diabetes and other metabolic disorders .

Safety and Hazards

Future Directions

The production of 3-Iodopyridine-4-carbonitrile involves several steps, each with its unique challenges . Improvements in the production process could lead to higher yields and purity. Additionally, due to its reactivity, it could be used in the synthesis of a wide range of other compounds, expanding its applications in scientific research.

properties

IUPAC Name |

3-iodopyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFIQUYSWTUCGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479394 |

Source

|

| Record name | 3-Iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopyridine-4-carbonitrile | |

CAS RN |

10386-28-4 |

Source

|

| Record name | 3-Iodopyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)